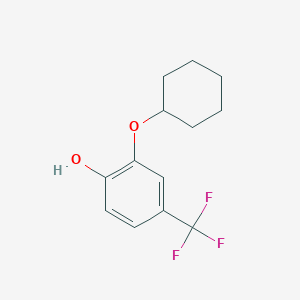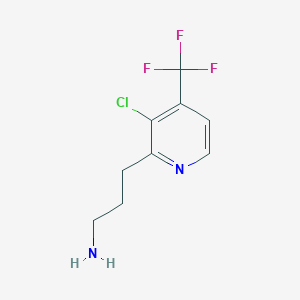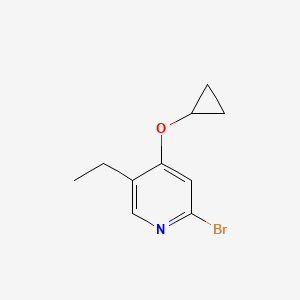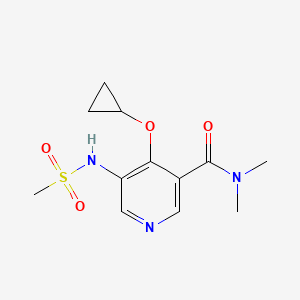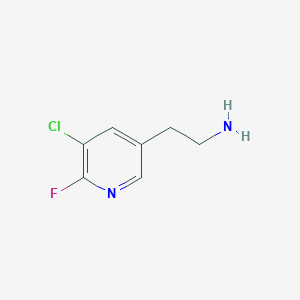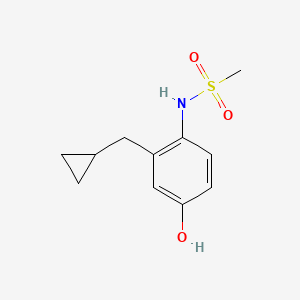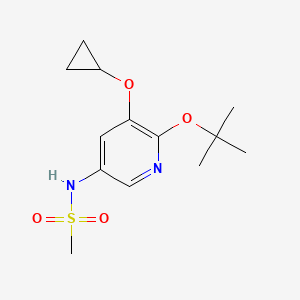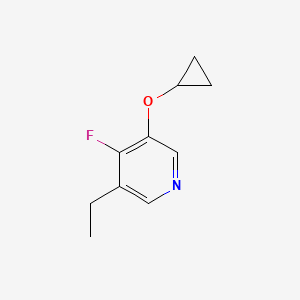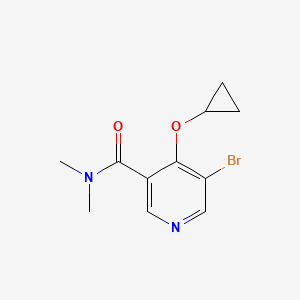
5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol It is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 4th position, and a dimethylnicotinamide moiety
Preparation Methods
The synthesis of 5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves the following steps:
Cyclopropoxylation: The attachment of a cyclopropoxy group at the 4th position.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs .
Chemical Reactions Analysis
5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The bromine atom and cyclopropoxy group play crucial roles in binding to these targets, while the dimethylnicotinamide moiety influences the compound’s overall activity. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide include:
4-Bromo-5-cyclopropoxy-N,N-dimethylnicotinamide: Differing in the position of the bromine and cyclopropoxy groups.
5-Bromo-N,N-dimethylnicotinamide: Lacking the cyclopropoxy group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13BrN2O2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)8-5-13-6-9(12)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZFCRSIITYXYWCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=C1OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


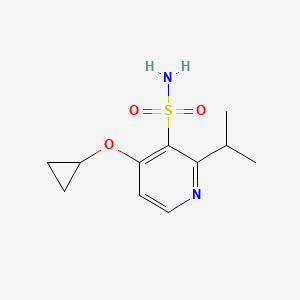


![(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)
![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)
